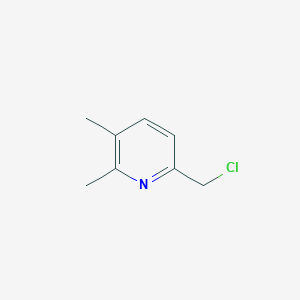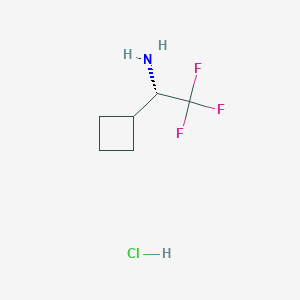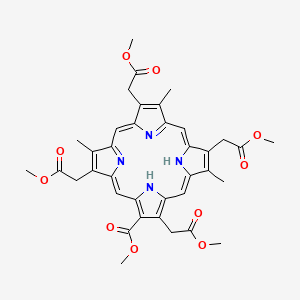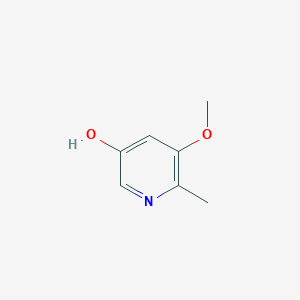
4-Iodo-1-methoxy-2-(pentyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-1-methoxy-2-(pentyloxy)benzene is an organic compound with the molecular formula C12H17IO2 and a molecular weight of 320.17 g/mol It is a derivative of benzene, featuring an iodine atom, a methoxy group, and a pentyloxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-methoxy-2-(pentyloxy)benzene typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene to introduce an acyl group.
Clemmensen Reduction: The acyl group is then reduced to an alkane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale application of the synthetic routes mentioned above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-methoxy-2-(pentyloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The methoxy and pentyloxy groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can modify the functional groups attached to the benzene ring.
Scientific Research Applications
4-Iodo-1-methoxy-2-(pentyloxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Its derivatives may be explored for potential biological activities.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-1-methoxy-2-(pentyloxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This facilitates various substitution reactions, allowing the compound to participate in diverse chemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Iodoanisole: Similar structure but lacks the pentyloxy group.
2-Iodo-4-methoxy-1-nitrobenzene: Contains a nitro group instead of a pentyloxy group.
Uniqueness
4-Iodo-1-methoxy-2-(pentyloxy)benzene is unique due to the combination of its iodine, methoxy, and pentyloxy substituents. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Properties
CAS No. |
909119-73-9 |
|---|---|
Molecular Formula |
C12H17IO2 |
Molecular Weight |
320.17 g/mol |
IUPAC Name |
4-iodo-1-methoxy-2-pentoxybenzene |
InChI |
InChI=1S/C12H17IO2/c1-3-4-5-8-15-12-9-10(13)6-7-11(12)14-2/h6-7,9H,3-5,8H2,1-2H3 |
InChI Key |
ZQBWSCPXIKDJND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl)carbamate](/img/structure/B12279761.png)
![(2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)dimethylamine](/img/structure/B12279765.png)


![1-[(2-Chlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B12279772.png)
![4-chloro-1-{[1-(4-methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12279774.png)


![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-3-methylbenzothiazolium perchlorate](/img/structure/B12279782.png)



